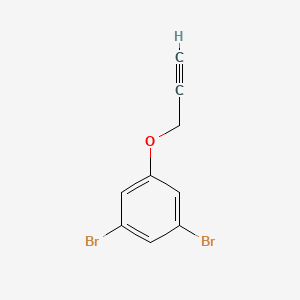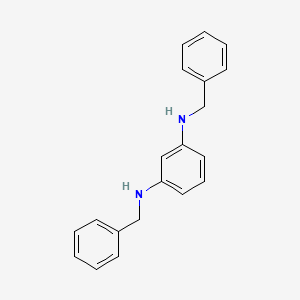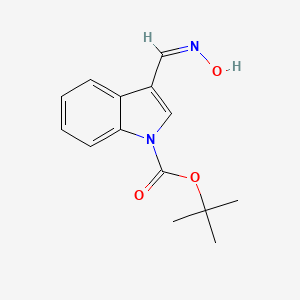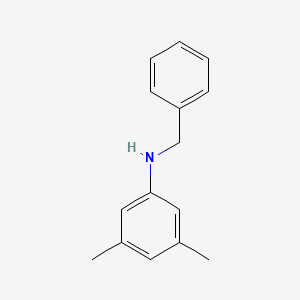
N-Benzyl-3,5-dimethylaniline
Vue d'ensemble
Description
N-Benzyl-3,5-dimethylaniline (NBDMA) is an organic compound used in a variety of laboratory experiments and scientific research applications. NBDMA is a derivative of aniline and is a colorless, volatile liquid with a distinct, pungent odor. It is a useful reagent in organic synthesis and is also used in the production of pharmaceuticals, pesticides, and other chemicals. NBDMA is a versatile compound that has a wide range of applications in the laboratory, from the synthesis of new compounds to the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Frustrated Lewis Pair Behavior
N-Benzyl-3,5-dimethylaniline demonstrates potential in frustrated Lewis pair (FLP) behavior. Studies have examined its reactions with Lewis acids like B(C6F5)3, showing that combinations of such Lewis acids and bases can form almost non-interacting frustrated Lewis pairs. This aspect of this compound could be significant in the development of new chemical synthesis processes or materials (Voss et al., 2012).
DNA Adduct Formation
Research on this compound, specifically its N-hydroxylated metabolite, has revealed its ability to form DNA adducts. This suggests its potential role in understanding the chemical basis of carcinogenicity and other DNA-related interactions (Cui et al., 2007).
Antibacterial and α-Glucosidase Inhibition
This compound derivatives have shown promising results in antibacterial and α-glucosidase inhibition activities. This indicates its potential application in developing new antibacterial agents and treatments for conditions like diabetes (Abbasi et al., 2016).
Cleavage of Benzyl and Allyl Ethers
This compound has been utilized in a novel method for the cleavage of benzyl and allyl ethers. The research indicates that it can effectively cleave these ethers to produce parent alcohols, potentially useful in organic synthesis and pharmaceutical manufacturing (Akiyama et al., 1992).
Genotoxicity and Oxidative Stress
Studies have explored the genotoxicity of dimethylaniline derivatives, including this compound, focusing on their role in generating reactive oxygen species (ROS) and DNA damage. This research is crucial in understanding the compound's potential risks and mechanisms of action in biological systems (Chao et al., 2012).
Propriétés
IUPAC Name |
N-benzyl-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASIFFHQIOFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

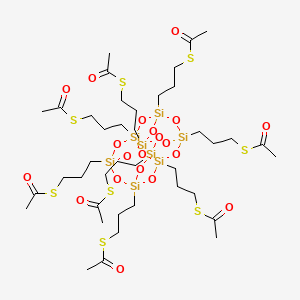
![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)
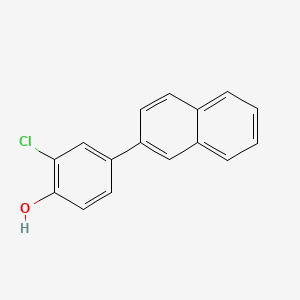

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
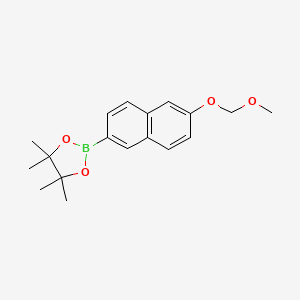

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)
